BenchChemオンラインストアへようこそ!

2,4,5-trichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide

Lipophilicity Drug-likeness ADMET prediction

2,4,5-Trichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide (CAS 672897-44-8) is a synthetic sulfonamide derivative featuring a 3,4-dimethoxyphenethylamine moiety coupled to a 2,4,5-trichlorobenzenesulfonyl group. The compound has a molecular weight of 424.7 g/mol, a computed XLogP3 of 4.7, and a topological polar surface area (TPSA) of 73 Ų.

Molecular Formula C16H16Cl3NO4S
Molecular Weight 424.72
CAS No. 672897-44-8
Cat. No. B2727901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-trichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide
CAS672897-44-8
Molecular FormulaC16H16Cl3NO4S
Molecular Weight424.72
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)OC
InChIInChI=1S/C16H16Cl3NO4S/c1-23-14-4-3-10(7-15(14)24-2)5-6-20-25(21,22)16-9-12(18)11(17)8-13(16)19/h3-4,7-9,20H,5-6H2,1-2H3
InChIKeyCCAHOPPYWMIUDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide (CAS 672897-44-8): Procurement-Relevant Identity and Physicochemical Profile


2,4,5-Trichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide (CAS 672897-44-8) is a synthetic sulfonamide derivative featuring a 3,4-dimethoxyphenethylamine moiety coupled to a 2,4,5-trichlorobenzenesulfonyl group. The compound has a molecular weight of 424.7 g/mol, a computed XLogP3 of 4.7, and a topological polar surface area (TPSA) of 73 Ų [1]. Originally supplied as part of the Maybridge screening collection (Thermo Fisher Scientific), it is available from multiple vendors at purities of 95–98% . Its structure combines an electron-rich dimethoxyphenyl ring with a highly electron-deficient trichlorophenylsulfonamide, creating a distinctive electronic and lipophilic profile that differentiates it from non-chlorinated and regioisomeric analogs.

Why Generic Substitution Fails for 2,4,5-Trichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide


Sulfonamides sharing the 3,4-dimethoxyphenethyl scaffold exhibit markedly different biological and physicochemical behaviors depending on the number and position of chlorine substituents on the benzenesulfonyl ring. The non-chlorinated parent compound LASSBio-965 (N-(3,4-dimethoxyphenethyl)benzenesulfonamide) acts as a non-selective phosphodiesterase (PDE3/4/5) inhibitor with demonstrated in vivo efficacy in a rat pulmonary arterial hypertension model [1]. Adding chlorine atoms alters electronic distribution, hydrogen-bonding capacity, and lipophilicity—each parameter critically influences target binding and ADMET properties. The 2,4,5-trichloro substitution pattern yields a computed XLogP3 of 4.7 versus 3.2 for the non-chlorinated analog, representing a >100-fold increase in theoretical octanol-water partition coefficient that fundamentally alters membrane permeability and metabolic stability profiles [2]. Regioisomeric trichloro variants (e.g., 2,3,4-trichloro) or dichloro analogs (2,5-dichloro) exhibit different spatial electrostatic potentials, making them non-interchangeable in structure-activity relationship (SAR) campaigns where chlorine position critically modulates target engagement.

Quantitative Differential Evidence for 2,4,5-Trichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide Selection


Lipophilicity (XLogP3) Comparison Versus Non-Chlorinated Parent LASSBio-965

The target compound exhibits an XLogP3 of 4.7, whereas the non-chlorinated parent LASSBio-965 (N-(3,4-dimethoxyphenethyl)benzenesulfonamide) has a predicted XLogP3 of approximately 2.5–3.2 [1][2]. This difference of ~1.5–2.2 log units corresponds to a greater than 30-fold increase in calculated octanol-water partition coefficient. The 2,4,5-trichloro substitution pattern delivers substantially higher lipophilicity than the 2,5-dichloro analog (predicted XLogP3 ~3.8) or the 2,3,4-trichloro regioisomer (predicted ~4.5), due to the specific spatial arrangement of chlorine atoms that maximizes hydrophobic surface area [3].

Lipophilicity Drug-likeness ADMET prediction

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Differentiation

The target compound has a computed TPSA of 73 Ų and a single hydrogen bond donor (sulfonamide N–H), identical to the non-chlorinated parent LASSBio-965 and the 2,5-dichloro analog [1]. However, the three electron-withdrawing chlorine atoms reduce the negative electrostatic potential on the sulfonamide oxygen atoms, subtly decreasing hydrogen-bond acceptor strength without altering the formal acceptor count (5). This modulation of acceptor strength, combined with the elevated LogP, produces a distinct permeability-glycoprotein susceptibility profile compared to non-chlorinated and mono/di-chlorinated analogs, as inferred from the higher logD contribution at pH 7.4 [2].

Polar surface area Oral bioavailability Blood-brain barrier penetration

PDE4 Enzyme Inhibition Potential via Class-Level Structure-Activity Relationship Inference

The non-chlorinated parent compound LASSBio-965 was developed and characterized as a non-selective PDE inhibitor (PDE3/4/5) and demonstrated attenuation of monocrotaline-induced pulmonary arterial hypertension in rats at 50 mg/kg oral dosing [1][2]. SAR analysis in the published sulfonamide PDE4 inhibitor series shows that electron-withdrawing substituents on the benzenesulfonyl ring enhance PDE4 catalytic site binding affinity through improved π-stacking interactions with Phe372 and hydrogen bonding with Gln369 [1]. The 2,4,5-trichloro pattern introduces the maximum electron withdrawal among the halogenated analogs, which docking studies predict will strengthen these key interactions compared to non-chlorinated, monochloro, or dichloro congeners. While direct IC50 data for the target compound is not yet publicly available, the established SAR trajectory predicts superior PDE4 engagement relative to LASSBio-965.

Phosphodiesterase-4 inhibition Anti-inflammatory activity Sulfonamide SAR

Recommended Application Scenarios for 2,4,5-Trichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide Based on Differential Evidence


SAR Probe for PDE4 Inhibitor Optimization Campaigns

As a maximally electron-deficient analog within the 3,4-dimethoxyphenethyl-benzenesulfonamide series, this compound serves as an essential SAR probe to define the upper limit of electron-withdrawing substitution tolerated by the PDE4 catalytic site. Screening teams can use it alongside LASSBio-965 (non-chlorinated baseline) and the 2,5-dichloro analog to establish a comprehensive chlorine-number-to-activity relationship, as the docking framework described by Nunes et al. (2016) predicts progressive binding enhancement with increasing chlorine substitution [1].

CNS-Penetrant Lead Identification Screening

With a computed XLogP3 of 4.7 and TPSA of 73 Ų—both within CNS drug-like space (TPSA < 90 Ų, LogP 2–5)—this compound is suitable for inclusion in focused screening libraries targeting neurological or psychiatric indications [2]. Its lipophilicity differentiates it from the non-chlorinated parent (XLogP3 ~2.5–3.2) and positions it for targets requiring higher membrane partitioning, such as G-protein-coupled receptors or ion channels expressed in the central nervous system.

Comparative ADMET Profiling Across Chlorine Substitution Gradients

The compound enables systematic assessment of how incremental chlorine substitution affects metabolic stability, CYP450 inhibition, and plasma protein binding within a constant scaffold [2]. Procurement of this trichloro variant alongside non-chlorinated, dichloro, and regioisomeric trichloro analogs allows ADMET scientists to construct quantitative models correlating chlorine count/position with in vitro clearance and permeability, guiding lead optimization decisions.

Fragment-Based and High-Throughput Screening Library Diversification

As a member of the Maybridge screening collection, this compound contributes to library diversity through its unique combination of high lipophilicity, halogen-bonding potential (three chlorine atoms as halogen-bond donors), and hydrogen-bonding capacity [3]. It fills a property-space gap between moderately lipophilic sulfonamides and highly lipophilic non-sulfonamide screening compounds, enhancing the probability of hit identification across a broad range of biological targets.

Quote Request

Request a Quote for 2,4,5-trichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.